

An In-Depth Technical Guide to (R)-Tianeptine: Chemical Structure and Properties

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Compound of Interest

Compound Name: (R)-tianeptine

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Introduction

(R)-tianeptine is the R-enantiomer of the atypical antidepressant drug tianeptine. While the racemic mixture has been prescribed for major depressive disorder in several countries for decades, recent research has unveiled a novel mechanism of action centered on the mu-opioid receptor (MOR). This has spurred interest in the pharmacological profiles of the individual enantiomers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **(R)-tianeptine**, with a focus on its activity at opioid receptors. Detailed experimental methodologies are provided to facilitate further research and development.

Chemical Structure and Identification

(R)-tianeptine is a tricyclic compound characterized by a dibenzothiazepine nucleus with a seven-carbon amino acid side chain attached at the chiral center.

Chemical Structure of **(R)-tianeptine**

Caption: Chemical structure of **(R)-tianeptine**.

Identifier	Value
IUPAC Name	7-[[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][2]benzothiazepin-11-yl]amino]heptanoic acid[2]
Molecular Formula	C ₂₁ H ₂₅ ClN ₂ O ₄ S[2]
CAS Number	866453-90-9[2]
Synonyms	(R)-Tianeptine, Heptanoic acid, 7-[[[(11R)-3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][2]thiazepin-11-yl]amino]-[2]

Physicochemical Properties

The physicochemical properties of **(R)-tianeptine** are crucial for its formulation and pharmacokinetic profile. While specific experimental data for the pure (R)-enantiomer is limited, predicted values and data for the racemic mixture and its sodium salt provide valuable insights.

Table of Physicochemical Properties

Property	(R)-Tianeptine (Predicted)	Racemic Tianeptine (Experimental)	Racemic Tianeptine Sodium Salt (Experimental)
Molecular Weight (g/mol)	436.95	436.95	458.93[3][4]
Melting Point (°C)	-	129-131 or 144–147[2]	183 - 187
Boiling Point (°C)	609.2 ± 65.0	609.2	-
Density (g/cm ³)	1.38 ± 0.1	-	-
pKa	4.75 ± 0.10	4.4 (acidic), 6.86 (basic)[1]	-
Solubility	-	Freely soluble in water, methanol, and methylene chloride.	Soluble to 100 mM in water and to 10 mM in DMSO.[4] In PBS (pH 7.2), solubility is approximately 10 mg/ml.[5]

Pharmacological Properties

The primary mechanism of action of tianeptine is now understood to be its activity as a full agonist at the mu-opioid receptor (MOR) and a weaker agonist at the delta-opioid receptor (DOR).[6][7] It displays no significant activity at the kappa-opioid receptor (KOR).[6] While detailed enantiomer-specific data is still emerging, the (-)-enantiomer has been reported to be more active in enhancing serotonin reuptake, a previously proposed mechanism of action.[1]

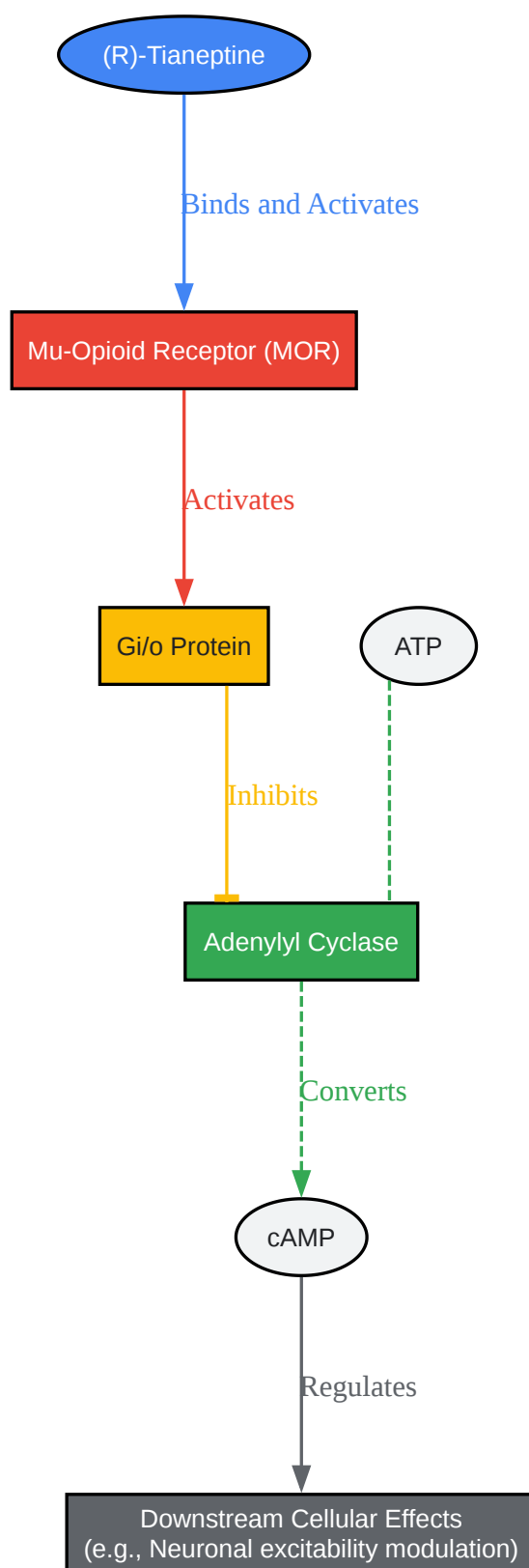
Table of Pharmacological Data (Racemic Tianeptine)

Receptor	Parameter	Value	Species
Mu-Opioid Receptor (MOR)	Ki	383 ± 183 nM[6]	Human
EC ₅₀ (G-protein activation)	194 ± 70 nM[6]	Human	
EC ₅₀ (G-protein activation)	641 ± 120 nM[6]	Mouse	
EC ₅₀ (cAMP inhibition)	1.03 ± 0.10 μM[6]	Mouse	
Delta-Opioid Receptor (DOR)	Ki	>10 μM[6]	Human
EC ₅₀ (G-protein activation)	37.4 ± 11.2 μM[6]	Human	
EC ₅₀ (G-protein activation)	14.5 ± 6.6 μM[6]	Mouse	
EC ₅₀ (cAMP inhibition)	9.46 ± 1.34 μM[6]	Mouse	
Kappa-Opioid Receptor (KOR)	Activity	Inactive[6]	Human, Rat

Signaling Pathway

Activation of the MOR by **(R)-tianeptine** initiates a G-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Mu-Opioid Receptor Signaling Pathway



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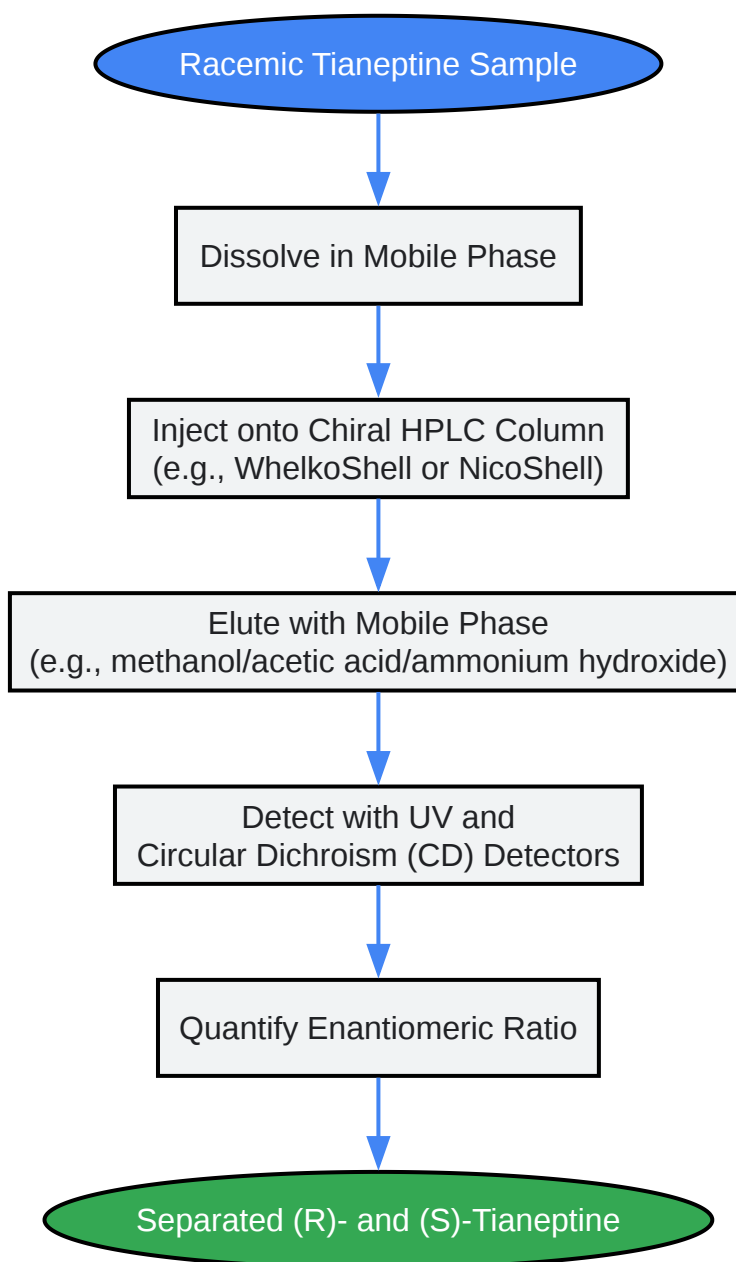
Caption: MOR signaling cascade initiated by **(R)-tianeptine**.

Experimental Protocols

Chiral Resolution of Tianeptine Enantiomers by HPLC

A reliable method for the separation of (R)- and (S)-tianeptine is essential for enantiomer-specific studies.

Experimental Workflow for Chiral HPLC Separation



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Caption: Workflow for chiral HPLC separation of tianeptine.

Methodology:

- **Sample Preparation:** Dissolve the racemic tianeptine standard in the mobile phase to a suitable concentration (e.g., 2.5 mg/mL).
- **Chromatographic System:** Utilize a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a circular dichroism (CD) detector.
- **Chiral Stationary Phase:** Employ a chiral column such as a WhelkoShell (1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene) or NicoShell (modified macrocyclic glycopeptide) column.
- **Mobile Phase:** A polar ionic mobile phase, for instance, a mixture of methanol, acetic acid, and ammonium hydroxide (e.g., 100:0.35:0.05 v/v), can be used.
- **Elution and Detection:** Inject the sample and elute with the mobile phase at a constant flow rate. Monitor the separation using the UV detector (e.g., at 220 nm) and the CD detector to confirm the elution order of the enantiomers.
- **Quantification:** Integrate the peak areas from the chromatogram to determine the enantiomeric ratio.

Mu-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of **(R)-tianeptine** for the mu-opioid receptor.

Methodology:

- **Membrane Preparation:** Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
- **Assay Buffer:** Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.
- **Radioligand:** A potent and specific MOR radioligand, such as [³H]DAMGO, is used.

- Assay Procedure:
 - In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its K_d , and varying concentrations of **(R)-tianeptine**.
 - For non-specific binding determination, a high concentration of a non-labeled MOR agonist (e.g., 10 μ M DAMGO) is used in separate wells.
 - Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC_{50} value of **(R)-tianeptine** by non-linear regression analysis of the competition binding curve. The K_i value can then be calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of **(R)-tianeptine** to inhibit adenylyl cyclase activity, a functional consequence of MOR activation.

Methodology:

- Cell Culture: Use a cell line expressing the human mu-opioid receptor (e.g., HEK293-hMOR).
- Assay Procedure:
 - Seed the cells in a 96-well plate and allow them to adhere.

- Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Add varying concentrations of **(R)-tianeptine** to the wells.
- Stimulate adenylyl cyclase with a fixed concentration of forskolin.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Plot the cAMP concentration against the log concentration of **(R)-tianeptine** to generate a dose-response curve. Determine the EC₅₀ value, which represents the concentration of **(R)-tianeptine** that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

Conclusion

(R)-tianeptine is a chiral molecule with a distinct pharmacological profile that is of significant interest to the scientific community. Its primary mechanism of action as a mu-opioid receptor agonist differentiates it from classical antidepressants. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and pharmacology, along with detailed experimental protocols to aid in further investigation. The elucidation of the specific roles of each tianeptine enantiomer will be crucial for the development of novel therapeutics with improved efficacy and safety profiles.

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